molecular formula C11H18N2O3 B303348 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione

3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione

Cat. No. B303348
M. Wt: 226.27 g/mol
InChI Key: QDYVZHMQBUYELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, also known as Dabcyl, is a chemical compound that has gained significant attention in scientific research. It is a fluorescent quencher that is commonly used in various biochemical and molecular biology applications. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments.

Mechanism of Action

3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione functions as a fluorescence quencher by absorbing energy from the excited state of a fluorophore and dissipating it through non-radiative pathways. The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves the transfer of energy from the excited state of the fluorophore to the ground state of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, resulting in the quenching of fluorescence.
Biochemical and Physiological Effects
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. Therefore, it is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has several advantages for use in laboratory experiments. It is a highly efficient quencher that can be used in a wide range of applications. It is also readily available and has a long shelf life, making it cost-effective for research purposes. However, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has some limitations, including its inability to quench all fluorophores and the need for optimization of experimental conditions to achieve optimal quenching efficiency.

Future Directions

The use of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research is expected to increase in the future. There is ongoing research on the development of new fluorophores and biosensors that can be used in conjunction with 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione. Additionally, there is a need for further optimization of experimental conditions to improve the efficiency of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione as a quencher. Further research is also needed to explore the potential applications of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in other areas of scientific research.
Conclusion
In conclusion, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione is a highly efficient quencher that has gained significant attention in scientific research. It is widely used in fluorescence-based assays and the development of biosensors. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments. Further research is needed to explore the full potential of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research.

Synthesis Methods

The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves several steps, including the reaction of 2,3-dibromo-1,4-butanediol with dimethylamine, followed by the reaction with isopropyl alcohol and cyclobutanedione. The final product is obtained through purification and isolation processes. The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been optimized to increase yields and purity, making it readily available for scientific research.

Scientific Research Applications

3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been widely used in scientific research for its ability to quench fluorescence. It is used as a reference standard in fluorescence-based assays, including DNA sequencing, genotyping, and protein-protein interaction studies. The compound is also used in the development of biosensors and in the detection of various biomolecules, including nucleic acids, proteins, and enzymes.

properties

Product Name

3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

3-[2-(dimethylamino)ethylamino]-4-propan-2-yloxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H18N2O3/c1-7(2)16-11-8(9(14)10(11)15)12-5-6-13(3)4/h7,12H,5-6H2,1-4H3

InChI Key

QDYVZHMQBUYELL-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=O)C1=O)NCCN(C)C

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)NCCN(C)C

Origin of Product

United States

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